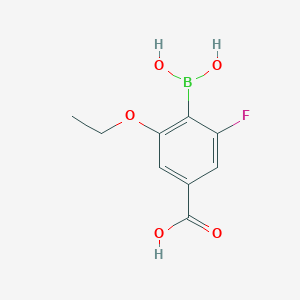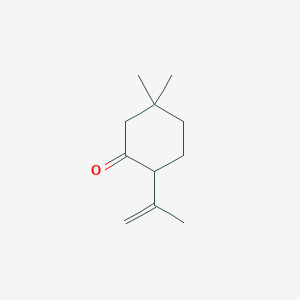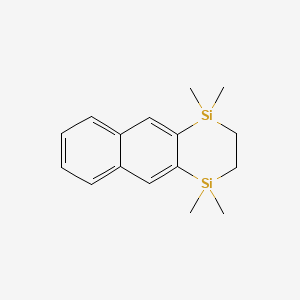
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- is a chemical compound known for its unique structure and properties This compound contains silicon atoms integrated into an anthracene framework, which imparts distinct chemical and physical characteristics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- typically involves the reaction of appropriate silicon-containing precursors with anthracene derivatives under controlled conditions. One common method involves the use of dichlorodimethylsilane and anthracene in the presence of a catalyst such as aluminum chloride (AlCl3) in a solvent like benzene. The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, environmentally friendly methods, such as electrochemical synthesis, are being explored to reduce the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding silicon-containing oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced silicon derivatives.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions include silicon-containing oxides, reduced silicon derivatives, and substituted anthracene compounds with various functional groups .
Wissenschaftliche Forschungsanwendungen
1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of novel silicon-containing organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Wirkmechanismus
The mechanism of action of 1,4-Disilaanthracene, 1,2,3,4-tetrahydro-1,1,4,4-tetramethyl- involves its interaction with molecular targets through its silicon atoms. These interactions can lead to the formation of stable complexes with various biomolecules and materials. The pathways involved in its mechanism of action include coordination with metal ions and participation in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,5,6-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but lacks silicon atoms.
Naphthalene, 1,2,3,4-tetrahydro-1,1-dimethyl-: Another similar compound with a different substitution pattern
Eigenschaften
CAS-Nummer |
652154-22-8 |
|---|---|
Molekularformel |
C16H22Si2 |
Molekulargewicht |
270.52 g/mol |
IUPAC-Name |
1,1,4,4-tetramethyl-2,3-dihydrobenzo[g][1,4]benzodisiline |
InChI |
InChI=1S/C16H22Si2/c1-17(2)9-10-18(3,4)16-12-14-8-6-5-7-13(14)11-15(16)17/h5-8,11-12H,9-10H2,1-4H3 |
InChI-Schlüssel |
SZJNIXHNXOIDGB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CC[Si](C2=CC3=CC=CC=C3C=C21)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


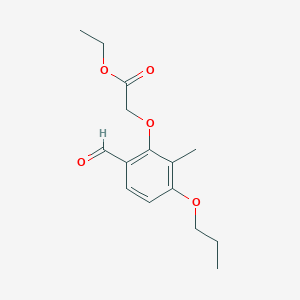
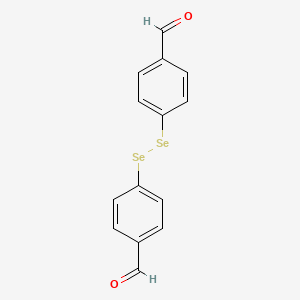
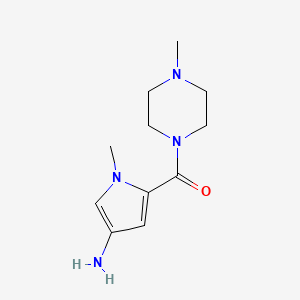
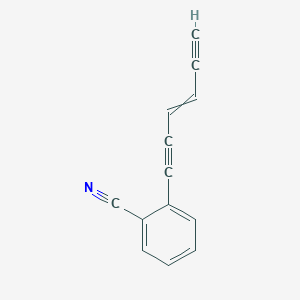
![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-oxopentanoate](/img/structure/B12523663.png)
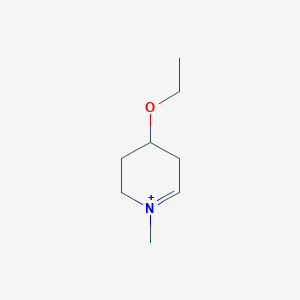

![3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one](/img/structure/B12523690.png)
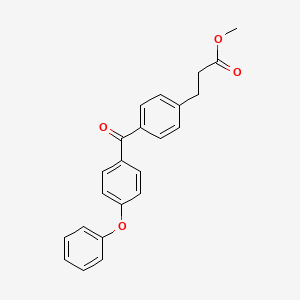
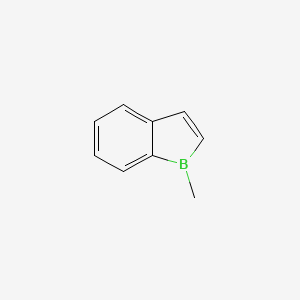
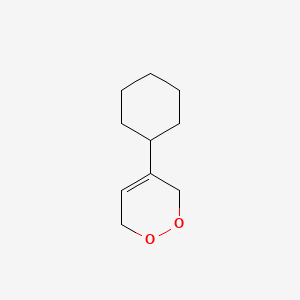
![2,2'-[1,4-Phenylenebis(carbonylazanediyl)]bis(5-nitrobenzoic acid)](/img/structure/B12523712.png)
